5-Butan-2-yl-2,4,6-trichloropyrimidine
Description
5-Butan-2-yl-2,4,6-trichloropyrimidine is a halogenated pyrimidine derivative featuring a sec-butyl (butan-2-yl) substituent at the 5-position and chlorine atoms at positions 2, 4, and 6. This article compares these analogs to infer the behavior of the butan-2-yl derivative.
Properties
CAS No. |
14273-78-0 |
|---|---|
Molecular Formula |
C8H9Cl3N2 |
Molecular Weight |
239.5 g/mol |
IUPAC Name |
5-butan-2-yl-2,4,6-trichloropyrimidine |
InChI |
InChI=1S/C8H9Cl3N2/c1-3-4(2)5-6(9)12-8(11)13-7(5)10/h4H,3H2,1-2H3 |
InChI Key |
UMJHCDWEUQUBNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=C(N=C(N=C1Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Route 1: Barbituric Acid Derivative Chlorination
This method adapts industrial protocols for trichloropyrimidine synthesis, modified to incorporate the butan-2-yl group:
| Step | Reagents/Conditions | Yield | By-Products |
|---|---|---|---|
| 1 | POCl₃, 60–75°C | 85% | Polyphosphorus residues |
| 2 | PCl₅, 60–75°C | 90% | HCl gas, unreacted PCl₃ |
Route 2: Direct Substitution on Pre-Chlorinated Pyrimidine
An alternative approach introduces the butan-2-yl group post-chlorination:
- Start with 2,4,6-trichloropyrimidine.
- C-5 Functionalization :
Comparative Analysis of Methods
Optimization Considerations
- Chlorination Efficiency : Excess POCl₃ (≥5 eq) and controlled temperatures (60–75°C) minimize polyphosphate by-products.
- Solvent-Free Microwave Synthesis : Adapting methods from, microwave irradiation (150°C, 20min) can accelerate cyclization steps.
- Safety : Non-aqueous work-up (e.g., distillation) avoids hazardous wastewater containing phosphates and amines.
Characterization Data
Chemical Reactions Analysis
Types of Reactions
5-Butan-2-yl-2,4,6-trichloropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2, 4, and 6 can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the nucleophiles used. For example, substitution with amines can yield amino-pyrimidine derivatives, while substitution with thiols can produce thio-pyrimidine derivatives .
Scientific Research Applications
5-Butan-2-yl-2,4,6-trichloropyrimidine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals with potential anticancer, antiviral, and antibacterial activities.
Agriculture: The compound is used in the development of agrochemicals such as herbicides and pesticides.
Materials Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Butan-2-yl-2,4,6-trichloropyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it may inhibit DNA synthesis by targeting enzymes involved in nucleotide metabolism . The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Antifungal Activity :
- 5-Methyl-2,4,6-trichloropyrimidine (Compound 35) : Exhibits moderate antifungal activity, with a structure-activity relationship (SAR) study showing that trichlorination is critical for activity .
- 5-Bromomethyl-2,4,6-trichloropyrimidine (Compound 42) : Demonstrates enhanced antifungal activity compared to the methyl analog, attributed to the electron-withdrawing and polarizable bromine atom .
- 5-Butan-2-yl Analog : The bulky sec-butyl group may reduce antifungal efficacy due to steric hindrance but could improve lipophilicity, enhancing membrane penetration.
Physical and Chemical Properties
Butan-2-yl Derivative: Expected molecular formula C₈H₉Cl₃N₂ (MW: 239.53 g/mol). The larger alkyl group may lower melting point (predicted: 150–200°C) and enhance solubility in nonpolar solvents compared to methyl or isopropyl analogs.
Electronic and Steric Effects
- Electron-Donating Groups (Alkyl) : Methyl, isopropyl, and butan-2-yl substituents activate the pyrimidine ring toward electrophilic substitution, facilitating further functionalization .
- Electron-Withdrawing Groups (Br, CN): Bromomethyl and cyano groups deactivate the ring, directing reactivity toward nucleophilic attacks (e.g., amination in antiviral drug synthesis) .
- Steric Hindrance : The butan-2-yl group’s bulk may slow reaction kinetics in substitution reactions compared to smaller substituents .
Biological Activity
5-Butan-2-yl-2,4,6-trichloropyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realm of anti-inflammatory and antimicrobial properties. This article synthesizes findings from various studies to provide an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a trichlorinated pyrimidine ring substituted with a butan-2-yl group. This unique structure is believed to contribute to its biological activity by influencing its interaction with biological targets.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. In vitro assays demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial mediators in the inflammatory response.
Key Findings:
- The compound exhibited an IC50 value comparable to that of celecoxib, a well-known COX inhibitor, indicating potent anti-inflammatory activity .
- In vivo models such as carrageenan-induced paw edema showed that the compound significantly reduced inflammation, with effects surpassing those of traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
Antimicrobial Activity
The compound's structural characteristics also suggest potential antimicrobial properties. Studies targeting bacterial viability through inhibition of essential bacterial proteins have shown promising results.
Case Study:
A study investigating SecA inhibitors revealed that modifications to the pyrimidine structure could enhance antimicrobial efficacy. Compounds similar to this compound were found to inhibit the ATPase activity of SecA, a protein critical for bacterial translocation and viability .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | IC50 Value (μM) | Reference |
|---|---|---|---|
| COX Inhibition | Inhibition of COX enzymes | 0.04 ± 0.01 | |
| Antimicrobial | Inhibition of SecA ATPase | ~30 | |
| Anti-inflammatory | Reduction in paw edema | Significant |
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. The presence of electron-donating groups on the pyrimidine ring has been correlated with enhanced anti-inflammatory effects. For instance:
Q & A
Q. What advanced analytical methods quantify trace impurities in industrial-grade samples?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
